Home > Products > Building Blocks P7197 > Belinostat acid
Belinostat acid - 866323-87-7

Belinostat acid

Catalog Number: EVT-359582
CAS Number: 866323-87-7
Molecular Formula: C15H13NO4S
Molecular Weight: 303.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Belinostat, also known as PXD101, is a histone deacetylase (HDAC) inhibitor developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It was approved by the US FDA in July 2014 to treat peripheral T-cell lymphoma .


Synthesis Analysis

Belinostat derivatives have been resynthesized via Knoevenagel condensation, Wittig reaction, or Heck reaction . A synthesis method of belinostat has been patented, involving the use of compound ii, acetic acid ethyl, pyridines, and aniline .


Molecular Structure Analysis

Belinostat has a sulfonamide-hydroxamide structure . Its chemical formula is C15H14N2O4S, with an average molecular weight of 318.35 g/mol .


Chemical Reactions Analysis

Belinostat inhibits the activity of HDAC, preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . In vitro, belinostat caused the accumulation of acetylated histones and other proteins, inducing cell cycle arrest and/or apoptosis of some transformed cells .


Physical And Chemical Properties Analysis

Belinostat is a small molecule . It has a molar mass of 318.35 g/mol . It is primarily metabolized by UGT1A1 .

Belinostat

  • Compound Description: Belinostat (also known as PXD-101) is an FDA-approved anticancer drug that acts as a histone deacetylase (HDAC) inhibitor. [, , , , , , , , , , , , , ] It exhibits antineoplastic activity by targeting HDAC enzymes, inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. []
  • Relevance: Belinostat acid is a deaminated metabolite of Belinostat. [] This structural similarity makes it a relevant compound for understanding the metabolism and potential activity of Belinostat.

Belinostat Amide

  • Compound Description: Belinostat amide is a reductive metabolite of Belinostat. [] It is also identified as a metabolite of ZL277, a boron-containing prodrug of Belinostat. []
  • Relevance: Belinostat amide shares a close structural resemblance to Belinostat acid, differing only in the presence of an amide group instead of a carboxylic acid group. Both are metabolites of Belinostat and provide insights into its metabolic pathway. [, ]

ZL277

  • Compound Description: ZL277 is a boron-containing prodrug of Belinostat designed to enhance bioavailability and efficacy as a pan-HDAC inhibitor. []
  • Relevance: As a prodrug of Belinostat, ZL277 shares a core structure with Belinostat acid. Understanding its metabolism and pharmacokinetic profile is crucial, as it is metabolized into Belinostat and other related compounds, including Belinostat acid. []

ZL277-B(OH)2-452

  • Compound Description: ZL277-B(OH)2-452 is a hydrolysis product of the ZL277 prodrug. []
  • Relevance: ZL277-B(OH)2-452 is a key intermediate in the metabolic conversion of ZL277 to Belinostat. While not directly structurally similar to Belinostat acid, its position in the metabolic pathway makes it a related compound of interest. []

ZL277-OH-424

  • Compound Description: ZL277-OH-424 is a major oxidative metabolite of the ZL277 prodrug. [] It undergoes further metabolism via glucuronidation in the liver. []
  • Relevance: Similar to ZL277-B(OH)2-452, ZL277-OH-424 is a crucial intermediate in the metabolic pathway of ZL277 to Belinostat. Its identification highlights potential metabolic pathways that could lead to the formation of Belinostat acid. []

Methylated Belinostat

  • Compound Description: Methylated Belinostat is a metabolite of Belinostat detected in human plasma. []
  • Relevance: While the specific position of methylation is not specified, this compound indicates the potential for Belinostat and its metabolites, including Belinostat acid, to undergo methylation. []
  • Compound Description: Belinostat-glucuronide is a major metabolite of Belinostat formed through glucuronidation, a common metabolic pathway for drug elimination. [, ] It appears to be the major circulating metabolite of Belinostat in humans. [, ]
  • Relevance: While not directly structurally similar to Belinostat acid, its identification as a major metabolite highlights the role of glucuronidation in Belinostat metabolism. This pathway could also be relevant for the metabolism of Belinostat acid. [, ]
  • Compound Description: 3-ASBA is a metabolite of Belinostat detected in human plasma. []
  • Relevance: Although its full name and structure are not provided in the abstract, the fact that it is analyzed alongside Belinostat and its metabolites suggests 3-ASBA is structurally related and may share a metabolic pathway with Belinostat acid. []

Vorinostat

  • Compound Description: Vorinostat (suberoylanilide hydroxamic acid, or SAHA) is another HDAC inhibitor with structural similarities to Belinostat. [, , , , ] Vorinostat is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL). [, ]
  • Relevance: Both Vorinostat and Belinostat acid are hydroxamic acid-based HDAC inhibitors. [, ] These structural similarities may translate into similarities in their biological activities and metabolic pathways. [, ]
Synthesis Analysis

Methods and Technical Details

The synthesis of belinostat has been approached through various methods, with a focus on efficiency and yield. A commonly reported synthetic route involves multiple steps, starting from readily available precursors. For instance, one method employs the reaction of 3-bromobenzoic acid with methyl acrylate under palladium(II) acetate catalysis to produce methyl cinnamate. This intermediate is subsequently converted into hydroxamic acid derivatives through a series of reactions involving acyl chlorides and amines .

  1. Formation of Methyl Cinnamate: The Heck reaction between 3-bromobenzoic acid and methyl acrylate.
  2. Conversion to Acyl Chloride: Treatment with thionyl chloride.
  3. Formation of Hydroxamic Acids: Condensation with various amines followed by hydroxylamine treatment .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to maximize yield and purity. For example, the use of dichloromethane as a solvent and triethylamine as a base is common in the condensation steps. Column chromatography is often employed for purification, ensuring that the final product meets the required specifications for biological testing .

Chemical Reactions Analysis

Reactions and Technical Details

Belinostat undergoes several key chemical reactions during its synthesis:

  1. Heck Reaction: The initial coupling reaction that forms the methyl cinnamate intermediate.
  2. Acylation Reaction: The conversion of methyl cinnamate to an acyl chloride, which is essential for subsequent amine coupling.
  3. Hydroxamic Acid Formation: The final step involves the reaction of the acyl chloride with hydroxylamine, yielding the active hydroxamic acid form of belinostat.

These reactions are critical not only for synthesizing belinostat but also for understanding its mechanism of action at the molecular level .

Mechanism of Action

Process and Data

Belinostat exerts its therapeutic effects primarily through the inhibition of histone deacetylases. By blocking these enzymes, belinostat leads to an increase in histone acetylation levels, which in turn alters chromatin structure and promotes transcriptional activation of tumor suppressor genes while repressing oncogenes.

This mechanism can be summarized as follows:

  1. Inhibition of Histone Deacetylases: Belinostat binds to the active site of these enzymes.
  2. Alteration of Gene Expression: Increased acetylation results in a more open chromatin structure, allowing for enhanced gene transcription.
  3. Induction of Apoptosis: The altered gene expression profile promotes cancer cell death through apoptotic pathways.

Data from studies indicate that belinostat has potent antiproliferative effects against various cancer cell lines, with an IC50 value as low as 11.5 nM in specific assays .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Belinostat exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 297.34 g/mol
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Generally stable under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light.

These properties are essential for formulating belinostat into pharmaceutical preparations suitable for clinical use.

Applications

Scientific Uses

Belinostat is primarily used in oncology, specifically for treating peripheral T-cell lymphoma and other hematologic cancers. Its role as a histone deacetylase inhibitor positions it as a crucial component in epigenetic therapy strategies aimed at reversing aberrant gene expression patterns associated with cancer.

Research continues to explore additional applications of belinostat in combination therapies, potentially enhancing its efficacy against various solid tumors and improving patient outcomes in cancer treatment regimens .

Synthetic Methodologies of Belinostat Acid Derivatives

Novel Multi-Step Synthetic Pathways for Hydroxamate-Based HDAC Inhibitors

Belinostat’s core structure—a hydroxamate-terminated acrylamide linked to a sulfonylated aromatic cap—demands precise multi-step assembly. Modern synthetic routes leverage transition-metal-catalyzed cross-coupling to construct the cinnamoyl backbone. The Heck reaction between 3-bromobenzoic acid derivatives and methyl acrylate yields (E)-methyl 3-(3-substituted phenyl)acrylates with >90% stereoselectivity, critical for HDAC binding [1] [10]. Subsequent acyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) enables amide coupling with anilines under Schotten-Baumann conditions [3]. The final step involves hydroxamic acid formation via nucleophilic attack of hydroxylamine on the activated ester under basic conditions (NaOH/KOH), achieving 70–85% yields [1] [6].

Alternative pathways include Knoevenagel condensation of nitro-/amino-benzaldehydes with malonic acid derivatives, forming acrylate intermediates in 65–78% yields [10]. For analogs with modified linkers, the Wittig reaction between stabilized ylides and sulfonamide-bearing aldehydes offers Z/E selectivity control (≥8:1 ratio) through phosphonium salt tuning [10].

Table 1: Comparative Yields in Key Synthetic Steps for Belinostat Analogs

Reaction TypeKey Reagents/ConditionsYield RangeStereoselectivity (E/Z)
Heck CouplingPd(OAc)₂, tri-o-tolylphosphine, DMF85–92%>90:10
Acyl ChlorinationSOCl₂, toluene, reflux95–99%N/A
Sulfonamide FormationArSO₂Cl, Et₃N, CH₂Cl₂70–88%N/A
Hydroxamic Acid SynthesisNH₂OH, NaOH, THF/H₂O70–85%N/A
Knoevenagel CondensationMalonic acid, pyridine, piperidine65–78%>95:5

Optimization of Sulfonamide-Hydroxamic Acid Scaffold Assembly

The sulfonamide group serves as a conformational constraint, positioning the cap group perpendicularly to the linker for optimal HDAC surface interactions. Replacing belinostat’s sulfonamide with amide connectors (e.g., in compound 7e) reduces HDAC6 inhibition by 3.5-fold (IC₅₀ = 11.5 nM vs. 3.2 nM for sulfonamide), confirming the sulfonamide’s role in enhancing target engagement [1]. Molecular docking reveals the sulfonyl oxygen forms hydrogen bonds with Tyr 308 and His 140 residues in HDAC2, stabilizing the complex [10].

Synthetic optimizations focus on:

  • Sulfonylation Efficiency: Using sulfonyl chlorides instead of sulfonic acids improves electrophilicity. Reactions with substituted anilines in dichloromethane (DCM) with N-methylmorpholine (NMM) as base achieve 88% yield vs. 72% with triethylamine [3].
  • Orthogonal Protection: Tert-butyloxycarbonyl (Boc) protection of aniline nitrogen prevents disulfonation during sulfonyl chloride coupling. Deprotection with trifluoroacetic acid (TFA) precedes hydroxamate formation [6].
  • Linker Length Modulation: Inserting methylene spacers between the sulfonamide and cap group (e.g., benzyl-sulfonamide analog 7b) enhances HDAC isoform selectivity (HDAC6 IC₅₀ = 22.95 nM vs. pan-HDAC IC₅₀ = 276.06 nM) [10].

Catalytic Strategies for Stereoselective Acrylamide Formation

The (E)-acrylamide geometry is essential for zinc chelation in HDACs. Metal-catalyzed reactions ensure stereocontrol:

  • Palladium-Mediated Heck Coupling: Pd(OAc)₂ with tri-o-tolylphosphine in dimethylformamide (DMF) at 110°C delivers (E)-cinnamates in 92% yield and >30:1 E/Z selectivity. Key parameters include palladium loading (0.5–1 mol%) and acrylate excess (5 equiv) [1].
  • Knoevenagel Condensation: Catalysis by pyridine or piperidine at 80°C affords (E)-acrylic acids via decarboxylation. Microwave irradiation (100 W, 120°C) reduces reaction time from 12 h to 25 min, maintaining 95% E-selectivity [3] [10].

Z-isomer mitigation is critical, as Z-configured analogs show 10-fold reduced potency. Solvent tuning (e.g., THF/EtOH mixtures) suppresses Z-enolate formation during Knoevenagel reactions [10]. Post-synthesis, photoisomerization is minimized by amber glassware and inert atmospheres during workup [1].

Table 2: Stereoselectivity Control in Acrylamide Synthesis

MethodCatalyst/BaseTemperatureE/Z RatioKey Advantage
Heck ReactionPd(OAc)₂, P(o-Tol)₃110°C>30:1High yielding, scalable
Knoevenagel CondensationPyridine80°C20:1Avoids heavy metals
Wittig OlefinationPh₃P=CHCOOEt, NaHMDS−78°C to 25°C8:1Tunable via ylide stability

Green Chemistry Approaches in Industrial-Scale Synthesis

Industrial belinostat production prioritizes atom economy, solvent reduction, and catalyst recovery. Key advances include:

  • Solvent Substitution: Replacing dichloromethane (DCM) in sulfonylation with cyclopentyl methyl ether (CPME) reduces toxicity. CPME’s low water solubility simplifies product isolation [3].
  • Catalyst Recycling: Palladium nanoparticles on magnetic Fe₃O₄@SiO₂ supports enable >95% Pd recovery after Heck reactions, reducing heavy-metal waste [1].
  • Continuous Flow Processing: Tubular reactors facilitate low-residence time acrylate formation (5 min vs. 5 h batch). Integrated membrane filtration isolates hydroxamic acid products in >90% purity without column chromatography [10].
  • Enzymatic Hydroxamation: Lipase-catalyzed transamidation of methyl esters with hydroxylamine avoids harsh bases (NaOH) and achieves 82% yield under aqueous conditions [9].

Waste-minimized routes cut E-factors (kg waste/kg product) by 40% via:

  • In situ acryloyl chloride generation from acrylic acid (PCl₃ catalyst) [3].
  • One-pot sulfonylation/hydroxamation without intermediate purification [10].

Table 3: Green Chemistry Metrics for Belinostat Synthesis

ParameterTraditional RouteOptimized Green RouteImprovement
Solvent Consumption15 L/kg product5 L/kg product67% reduction
Palladium Utilization0.5 mol%, non-recovered0.3 mol%, 95% recovered40% reduction
Reaction Steps6 (3 isolations)4 (1 isolation)33% reduction
E-Factor865240% reduction

Compounds Mentioned:

  • Belinostat
  • (E)-3-[3-(Phenylsulfamoyl)phenyl]acrylohydroxamic acid
  • 3-Bromobenzoic acid
  • Methyl acrylate
  • Suberoylanilide hydroxamic acid (SAHA)
  • Trichostatin A (TSA)
  • Panobinostat
  • Pracinostat (SB939)
  • Dacinostat (LAQ824)
  • Valproic acid
  • Cis-[Pt(NH₃)₂(mal-p-Bel-2H)]
  • Compound 7e
  • Compound 7b
  • Compound 7f

Properties

CAS Number

866323-87-7

Product Name

Belinostat acid

IUPAC Name

(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoic acid

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

InChI

InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+

InChI Key

ALGZPROJSRYPIG-MDZDMXLPSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.